2-(Bromomethyl)prop-2-en-1-ol

説明

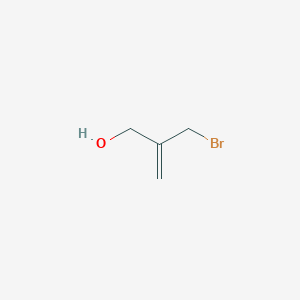

2-(Bromomethyl)prop-2-en-1-ol is an organic compound belonging to the class of α,β-unsaturated alcohols It is characterized by the presence of a bromomethyl group attached to a prop-2-en-1-ol backbone

特性

IUPAC Name |

2-(bromomethyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBZQPLMILYHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of allyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature and concentration can enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 2-(Bromomethyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of prop-2-en-1-ol.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form prop-2-en-1-ol and hydrogen bromide.

Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous solution.

Elimination: Strong bases such as potassium tert-butoxide.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

Substitution: Prop-2-en-1-ol.

Elimination: Prop-2-en-1-ol and hydrogen bromide.

Oxidation: Corresponding aldehydes or carboxylic acids.

科学的研究の応用

2-(Bromomethyl)prop-2-en-1-ol has several applications in scientific research:

Biology: The compound can be utilized in the modification of biomolecules for studying biological processes.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(Bromomethyl)prop-2-en-1-ol involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a suitable electrophile for various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

2-(Chloromethyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

2-(Iodomethyl)prop-2-en-1-ol: Contains an iodine atom in place of bromine.

Prop-2-en-1-ol: Lacks the halogen substituent.

Uniqueness: 2-(Bromomethyl)prop-2-en-1-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

生物活性

2-(Bromomethyl)prop-2-en-1-ol is an organobromine compound with significant potential in various biological applications. Its structure, characterized by a bromomethyl group attached to an allylic alcohol, makes it a versatile intermediate in organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C4H7BrO, with a molecular weight of approximately 151.01 g/mol. The compound features both bromine and hydroxyl functional groups, which contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential use in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing bromomethyl functionalities exhibit notable antimicrobial activity. For instance, brominated compounds have been shown to disrupt microbial cell membranes and inhibit growth. A study highlighted that derivatives of this compound could serve as effective agents against various bacterial strains due to their ability to interfere with cellular processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound has potential as a broad-spectrum antimicrobial agent .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing various derivatives of this compound to enhance its biological activity. The derivatives were tested for their cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The study found that certain derivatives exhibited cytotoxicity at low concentrations, indicating their potential as anticancer agents.

| Compound | IC50 (µM) MCF-7 | IC50 (µM) Hs578T |

|---|---|---|

| Parent Compound | 15 | 20 |

| Derivative A | 5 | 8 |

| Derivative B | 3 | 4 |

These results underscore the importance of structural modifications in enhancing the therapeutic potential of brominated compounds .

The proposed mechanism by which this compound exerts its biological effects involves the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may lead to disruption of essential cellular functions, contributing to its antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。